4-[(Propylamino)methyl]phenol
Overview
Description
4-[(Propylamino)methyl]phenol is an organic compound with the molecular formula C10H15NO It is characterized by a phenol group substituted with a propylamino methyl group at the para position
Scientific Research Applications
4-[(Propylamino)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Safety and Hazards
The safety information for “4-[(Propylamino)methyl]phenol” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding ingestion, inhalation, and skin contact, and using personal protective equipment .
Mechanism of Action
Target of Action
Phenolic compounds, which this compound is a part of, are known to interact with various proteins and enzymes in the body .
Mode of Action
Phenolic compounds are known to be reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones , and they can also participate in nucleophilic aromatic substitution reactions .
Biochemical Pathways
Phenolic compounds, including 4-[(Propylamino)methyl]phenol, are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway or the polyketide acetate/malonate pathway . These pathways lead to the production of monomeric and polymeric phenols and polyphenols, which fulfill a broad range of physiological roles in plants .
Pharmacokinetics
Phenolic compounds are known to have complex pharmacokinetic behavior . They are generally poorly absorbed in the gastrointestinal tract due to their large size and relatively poor membrane permeability . Once absorbed, they are extensively metabolized, primarily via conjugation reactions, and excreted in the urine .
Result of Action
Phenolic compounds are known to have antioxidant properties . They can act as free radical scavengers and metal chelators, and they can also affect cell signaling pathways and gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, phenolic compounds tend to persist in the environment over a long period of time, accumulate, and exert toxic effects on humans and animals . The presence of other chemicals, pH, temperature, and light exposure can also affect the stability and reactivity of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Propylamino)methyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with propylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imine intermediate formed during synthesis can be reduced to the amine using reducing agents such as NaBH4.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, hydrogen gas with Pd/C catalyst.
Substitution: Nitrating agents (HNO3), sulfonating agents (SO3), and halogenating agents (Cl2, Br2).
Major Products Formed:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives
Comparison with Similar Compounds
4-[(Propylamino)methyl]phenol can be compared with other phenolic compounds such as:
4-Hydroxybenzylamine: Similar structure but lacks the propyl group.
4-Methylcatechol: Contains a catechol group instead of a single hydroxyl group.
2,6-Di-tert-butyl-4-(alkylamino)methylphenols: These compounds have bulkier substituents, which can affect their reactivity and applications
Properties
IUPAC Name |
4-(propylaminomethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,11-12H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPQZPMSTMUYJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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